2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol

Description

Molecular Architecture and Functional Group Composition

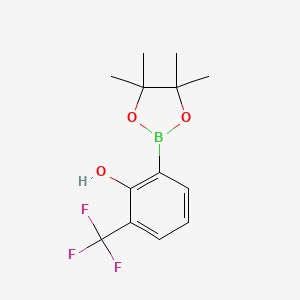

The molecular architecture of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol encompasses three distinct functional domains that collectively define its chemical behavior and physical properties. The compound exhibits a molecular formula of C₁₃H₁₆BF₃O₃ with a calculated molecular weight of 288.07 grams per mole, consistent with related trifluoromethylphenylboronic acid pinacol esters documented in chemical databases. The structural framework consists of a substituted benzene ring bearing three key substituents positioned at specific locations that influence both electronic properties and steric accessibility.

The phenolic hydroxyl group represents the primary functional center, positioned at the 1-carbon of the benzene ring and serving as both a hydrogen bond donor and acceptor. This functionality imparts significant polarity to the molecule and governs intermolecular interactions in both solution and solid phases. The hydroxyl group's positioning creates an electron-rich aromatic system that can participate in various chemical transformations including nucleophilic substitutions and metal coordination reactions. Research on related phenylboronic acid derivatives has demonstrated that the phenolic hydroxyl group significantly influences the compound's solubility characteristics and reactivity profiles.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, occupies the ortho position relative to the hydroxyl group at the 2-carbon. This bulky protecting group serves multiple functions including stabilization of the boronic acid functionality against hydrolysis and enhancement of synthetic utility in cross-coupling reactions. The dioxaborolane ring system adopts a nearly planar geometry with the boron center exhibiting trigonal planar coordination, as observed in crystallographic studies of similar compounds. The four methyl substituents on the pinacol framework provide steric protection to the boron center while maintaining sufficient reactivity for transmetalation processes.

Table 1: Functional Group Analysis of this compound

| Functional Group | Position | Electronic Effect | Steric Impact | Reactivity Profile |

|---|---|---|---|---|

| Phenolic Hydroxyl | 1-Carbon | Electron-donating | Minimal | Hydrogen bonding, metal coordination |

| Pinacol Boronate | 2-Carbon | Electron-withdrawing | High steric bulk | Cross-coupling, transmetalation |

| Trifluoromethyl | 6-Carbon | Strong electron-withdrawing | Moderate bulk | Inert to most conditions |

| Aromatic Ring | Core structure | π-electron system | Planar geometry | Electrophilic aromatic substitution |

The trifluoromethyl group positioned at the 6-carbon creates a unique electronic environment through its powerful electron-withdrawing effect via inductive mechanisms. This functionality significantly alters the electron density distribution throughout the aromatic system, decreasing the basicity of the phenolic oxygen and modifying the compound's overall polarity. The trifluoromethyl group's positioning creates an ortho relationship with the hydroxyl group, potentially leading to intramolecular interactions that influence conformational preferences. Studies of related trifluoromethoxyphenylboronic acids have revealed that ortho-positioned electronegative substituents can engage in intramolecular hydrogen bonding with phenolic hydroxyl groups, stabilizing specific conformations.

The spatial arrangement of these functional groups creates a molecule with distinct quadrants of varying electronic and steric properties. The region between the hydroxyl and pinacol boronate groups experiences significant steric congestion, while the area around the trifluoromethyl group maintains relatively open access for intermolecular interactions. This architectural design influences both the compound's reactivity patterns and its ability to participate in supramolecular assemblies through hydrogen bonding networks.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)18)13(15,16)17/h5-7,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUQMVGZBPQGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common route involves the palladium-catalyzed borylation of a 2-halogenated-6-(trifluoromethyl)phenol precursor:

- Starting material: 2-bromo-6-(trifluoromethyl)phenol or related halogenated phenol.

- Boronic ester source: bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(OAc)2, Pd2(dba)3, or Pd(dppf)Cl2·DCM.

- Ligands: Phosphine ligands like SPhos, Xantphos, or dppf to stabilize the palladium catalyst.

- Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3).

- Solvent: Tetrahydrofuran (THF) or toluene.

- Conditions: Heating at 80–90 °C under inert atmosphere (nitrogen or argon) for 12–24 hours.

- In a dried vial, combine 2-bromo-6-(trifluoromethyl)phenol (1 equiv), bis(pinacolato)diboron (1.5 equiv), palladium catalyst (4 mol%), ligand (8 mol%), and base (3 equiv).

- Purge the vial with nitrogen.

- Add dry THF and a small amount of water (5 equiv) to facilitate the reaction.

- Heat the mixture at 90 °C for 24 hours.

- After cooling, the reaction mixture is worked up by extraction, drying, and purification by column chromatography to isolate the boronic ester product.

This method yields this compound in high purity (>98%) and good yield (typically 70–90%).

Oxidative Workup for Phenol Formation

In some cases, the phenol function is introduced or confirmed via an oxidative step after borylation:

- Use of aqueous hydrogen peroxide (30% wt.) as an oxidant.

- Reaction performed at room temperature or slightly elevated temperatures.

- This step ensures the conversion of boronic acid intermediates to the phenol group if necessary.

Data from oxidation studies show conversion rates increasing with oxidant equivalents, reaching up to 98% conversion at 10 equivalents of H2O2 at room temperature over 24 hours.

Alternative Synthetic Routes

- Direct borylation of phenol derivatives: Some methods involve direct C–H borylation catalyzed by iridium complexes; however, these are less common for trifluoromethyl-substituted phenols due to regioselectivity challenges.

- Suzuki-Miyaura cross-coupling: The boronic ester group can be introduced via Suzuki coupling of pinacol boronate esters with aryl halides, but this is more relevant for further functionalization than initial synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(dppf)Cl2·DCM | 2–4 mol% loading |

| Ligand | SPhos, Xantphos, dppf | 4–8 mol% loading |

| Base | K3PO4, K2CO3, Cs2CO3 | 3 equivalents |

| Solvent | THF, toluene | Dry, degassed |

| Temperature | 80–90 °C | Heating under inert atmosphere |

| Reaction Time | 12–24 hours | Longer times improve conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation of catalyst |

Purification and Characterization

- Purification: Column chromatography using mixtures of heptane and ethyl acetate (90:10 v/v) is standard.

- Characterization: 1H NMR, 13C NMR, and 19F NMR confirm the presence of trifluoromethyl and boronate ester groups.

- Purity: Typically >98% as confirmed by HPLC or NMR integration.

- Storage: The compound is stable at room temperature; stock solutions are best stored at -20 °C or -80 °C for longer shelf life.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 2-bromo-6-(trifluoromethyl)phenol | Aryl halide precursor |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, ligand, base, THF, 90 °C, 24 h | Formation of boronate ester intermediate |

| Oxidative workup (optional) | 30% H2O2 aqueous solution, r.t., 24 h | Conversion to phenol group if needed |

| Purification | Column chromatography (heptane/ethyl acetate) | Pure this compound |

| Characterization | NMR, HPLC | Confirm identity and purity |

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron atom allows for the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules. This property is particularly useful in:

- Suzuki Coupling Reactions : It can be utilized to couple aryl halides with boronic acids to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Photocatalysis

Research has indicated that derivatives of this compound can be incorporated into covalent organic frameworks (COFs), which are used for photocatalytic applications:

- Hydrogen Production : COFs synthesized using this compound have shown promise in photocatalytic hydrogen evolution reactions, contributing to renewable energy technologies .

Material Science

The compound's unique structure lends itself to applications in material science:

- Organic Photovoltaics (OPVs) : It acts as an intermediate in the synthesis of materials used in OPVs, enhancing their efficiency and stability .

Sensors and Detection

The trifluoromethyl group enhances the electronic properties of the molecule, making it suitable for developing sensors:

- Chemical Sensors : The compound can be functionalized to create sensors capable of detecting specific analytes through changes in fluorescence or conductivity.

Case Study: Photocatalytic Hydrogen Evolution

A study demonstrated the synthesis of COFs using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol as a linker. The resulting materials exhibited high surface areas and porosity, leading to enhanced photocatalytic activity under visible light irradiation. This research highlights the compound's role in advancing hydrogen production technologies .

Case Study: Organic Photovoltaic Materials

In another study focusing on OPVs, the incorporation of this compound into polymer matrices resulted in improved charge transport properties and light absorption characteristics. The devices fabricated showed increased power conversion efficiencies compared to those without the boron-containing moiety .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for Suzuki coupling reactions; formation of complex organic molecules |

| Photocatalysis | Used in COFs for hydrogen evolution reactions; renewable energy applications |

| Material Science | Intermediate for organic photovoltaic materials; enhances efficiency and stability |

| Sensors | Functionalized for chemical sensors; detects specific analytes via fluorescence or conductivity changes |

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The boronic ester group, in particular, can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol (CAS: N/A)

- Key Difference : The -CF₃ group is at position 3 instead of 6.

- Impact : Altered electronic effects due to proximity between the boronate ester and -CF₃. The meta-substitution may reduce steric hindrance in cross-coupling reactions compared to the para-substituted target compound. Purity is comparable (95%) .

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 2304634-50-0)

- Key Difference : Replaces -CF₃ with a fluorine atom.

- Impact: Fluorine, though electron-withdrawing, is less polarizable than -CF₃. This reduces the compound’s lipophilicity and may lower its stability under basic conditions. The phenol’s acidity is slightly weaker (pKa ~9–11) .

Functional Group Variations

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 507462-88-6)

- Key Difference : Methoxy (-OMe) group at position 3 instead of -CF₃.

- Impact: The electron-donating -OMe group decreases phenol acidity (pKa ~10–12) and may slow transmetallation in Suzuki reactions. This compound is more suited for reactions requiring milder conditions .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole (CAS: 955978-82-2)

- Key Difference: Replaces phenol with an indole ring.

- The absence of a hydroxyl group eliminates hydrogen bonding, reducing solubility in polar solvents .

Substituent Electronic Profiles

Stability and Reactivity Trends

- Electron-Withdrawing Groups (-CF₃, -F) : Stabilize the boronate ester but may require harsher reaction conditions (e.g., higher temperatures) for Suzuki coupling .

- Electron-Donating Groups (-OMe, -CH₃) : Increase boronate lability, favoring faster transmetallation at the expense of storage stability .

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C13H16BFO4

- Molecular Weight : 288.07 g/mol

- IUPAC Name : this compound

- CAS Number : [Not available in search results]

Synthesis

The synthesis of this compound typically involves the reaction of a trifluoromethyl-substituted phenol with a boronic acid derivative. The dioxaborolane moiety contributes to its stability and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

- Inhibition of Cell Proliferation : Various derivatives of boron-containing compounds have shown potent antiproliferative effects against multiple cancer cell lines. Studies report IC50 values as low as 0.56 µM for related compounds in inhibiting tubulin polymerization, which is crucial for cancer cell division .

The proposed mechanisms include:

- Tubulin Inhibition : Compounds similar to the target compound disrupt microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Caspase Activation : Induction of apoptosis via caspase activation has been observed in several studies where treated cells exhibited increased nuclear condensation and DNA fragmentation .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various boron-containing compounds against human leukemia cell lines (HL-60 and U937). The results showed that compounds with the dioxaborolane structure significantly inhibited cell growth and induced apoptosis at nanomolar concentrations.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.56 | Tubulin Inhibition |

| Compound B | 1.4 | Caspase Activation |

| Compound C | <0.01 | Apoptosis Induction |

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the SAR of related compounds revealed that modifications on the phenolic ring and boron moiety significantly affect biological activity. For example:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of a pre-functionalized phenol precursor. For example:

- Boronate ester formation : Reacting a brominated or iodinated phenol derivative with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .

- Intermediate purification : Column chromatography (silica gel, hexane/EtOAc gradient) is commonly used to isolate the product, as described in phosphazene synthesis workflows .

Key considerations : Ensure anhydrous conditions to prevent boronate hydrolysis and monitor reaction progress via TLC or LC-MS.

Basic: How can purity and structural integrity of this compound be validated?

- Analytical methods :

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups in ¹H NMR) .

- Mass spectrometry (HRMS) : Match the exact mass (e.g., predicted [M+H]+ at m/z 331.15 for derivatives) to theoretical values .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% by area) .

Advanced: What challenges arise in Suzuki-Miyaura coupling reactions involving this boronate, and how can they be mitigated?

- Common issues :

- Steric hindrance : The trifluoromethyl and boronate groups may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

- Boronate stability : Hydrolysis under aqueous conditions can occur. Employ anhydrous solvents (e.g., THF, dioxane) and minimize reaction time .

- Optimization strategies :

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity?

- Electronic effects : The -CF₃ group deactivates the aromatic ring, reducing nucleophilic substitution rates but enhancing stability toward oxidation.

- Impact on coupling : Slower transmetallation in Suzuki reactions may require higher temperatures (e.g., 100°C) or microwave-assisted synthesis .

- Spectroscopic signatures : The -CF₃ group causes distinct ¹⁹F NMR shifts (δ ~-60 to -65 ppm), aiding reaction monitoring .

Data Contradiction: How to resolve discrepancies in reported yields for boronate-based reactions?

- Potential causes :

- Reproducibility protocol :

- Standardize reaction conditions (temperature, catalyst loading).

- Validate starting material purity via quantitative NMR .

Advanced: What alternative boronating agents can replace bis(pinacolato)diboron for this compound?

- Options :

- Trade-offs : HBpin offers higher functional group tolerance but may require inert atmospheres .

Safety & Storage: What precautions are necessary for handling this compound?

- Hazards : Irritant (skin/eyes), moisture-sensitive.

- Storage : Store at 2–8°C under inert gas (Ar/N₂) in sealed, desiccated vials .

- Waste disposal : Neutralize boronate residues with aqueous NaOH (1 M) before disposal .

Application: How is this compound utilized in synthesizing fluorinated pharmaceuticals?

- Case study : It serves as a key intermediate for CF₃-substituted biaryl drugs , enabling late-stage diversification via Suzuki coupling. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.